molecular formula C22H23NO2S B10898440 3-{[4-(propan-2-yl)phenoxy]methyl}-N-(thiophen-2-ylmethyl)benzamide

3-{[4-(propan-2-yl)phenoxy]methyl}-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B10898440
M. Wt: 365.5 g/mol
InChI Key: IHBFTMHYUIDRMN-UHFFFAOYSA-N
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Description

3-[(4-ISOPROPYLPHENOXY)METHYL]-N~1~-(2-THIENYLMETHYL)BENZAMIDE is an organic compound that features a benzamide core structure with isopropylphenoxy and thienylmethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-ISOPROPYLPHENOXY)METHYL]-N~1~-(2-THIENYLMETHYL)BENZAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4-ISOPROPYLPHENOXY)METHYL]-N~1~-(2-THIENYLMETHYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

3-[(4-ISOPROPYLPHENOXY)METHYL]-N~1~-(2-THIENYLMETHYL)BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action for 3-[(4-ISOPROPYLPHENOXY)METHYL]-N~1~-(2-THIENYLMETHYL)BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The isopropylphenoxy and thienylmethyl groups may enhance its binding affinity and specificity, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[(4-ISOPROPYLPHENOXY)METHYL]-N~1~-(2-THIENYLMETHYL)BENZAMIDE lies in its specific substituents, which can influence its chemical reactivity and biological activity. The isopropylphenoxy group may provide steric hindrance, affecting its interaction with other molecules, while the thienylmethyl group can contribute to its electronic properties.

Properties

Molecular Formula

C22H23NO2S

Molecular Weight

365.5 g/mol

IUPAC Name

3-[(4-propan-2-ylphenoxy)methyl]-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C22H23NO2S/c1-16(2)18-8-10-20(11-9-18)25-15-17-5-3-6-19(13-17)22(24)23-14-21-7-4-12-26-21/h3-13,16H,14-15H2,1-2H3,(H,23,24)

InChI Key

IHBFTMHYUIDRMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)NCC3=CC=CS3

Origin of Product

United States

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